5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol
Description
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
5-(methylaminomethyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol |
InChI |
InChI=1S/C12H17NO2/c1-13-7-9-4-2-3-8-5-11(14)12(15)6-10(8)9/h5-6,9,13-15H,2-4,7H2,1H3 |
InChI Key |
JWAFPWBWJHQMSH-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCCC2=CC(=C(C=C12)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5,6,7,8-tetrahydronaphthalene-2,3-diol.
Methylation: The hydroxyl groups at the 2 and 3 positions are protected, and the compound is then subjected to a methylation reaction using methylamine.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form tetrahydronaphthalene derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydronaphthalene derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and neuroprotective effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or activate receptors that promote neuroprotection.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on substituent type, position, and reported bioactivity:
Structural Analogues
Functional Comparisons
- Bioactivity: The pyrazolopyridine derivative 5a () exhibits superior antioxidant activity (IC₅₀ = 12 µM) compared to ascorbic acid (IC₅₀ = 18 µM), attributed to its radical-scavenging pyrazole moiety . Quinoline-carboxylate 8 () shows potent HepG-2 inhibition (IC₅₀ = 4.2 µM), outperforming doxorubicin (IC₅₀ = 5.8 µM). The target compound’s diol and methylaminomethyl groups could similarly enhance DNA intercalation or kinase inhibition .
- Synthetic Pathways: Derivatives like 4 and 7 () are synthesized via epibromohydrin-mediated ring-opening, followed by mesylation and benzamide substitution. The target compound may employ analogous steps, substituting with methylamine instead of benzamide . Amino-substituted analogs (e.g., ’s 6-amino derivative) are synthesized via hydrogenation or reductive amination, suggesting feasible routes for the target compound’s methylaminomethyl group .
Physicochemical Properties
While exact data for 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol are unavailable, comparisons can be inferred:
- LogP: The diol groups reduce lipophilicity compared to methyltetralin (LogP = 3.1 for 5-Methyltetralin, ), but the methylaminomethyl substituent may increase it slightly, balancing solubility and membrane permeability.
- Hydrogen Bonding: The diol and methylaminomethyl groups provide multiple H-bond donors/acceptors, enhancing target binding compared to non-polar analogs like 2,3,5-trimethylnaphthalene ().
Research Implications and Gaps
The compound’s unique substitution pattern positions it as a candidate for neurodegenerative or anticancer drug development. However, further studies are needed to:
Biological Activity
5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol is a complex organic compound characterized by its unique chemical structure, which includes a tetrahydronaphthalene core with a methylamino group and hydroxyl substituents. This structural arrangement suggests potential for diverse biological interactions and activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparisons with structurally similar compounds.
- Molecular Formula : C12H17NO2
- Molecular Weight : 207.27 g/mol
- Chemical Structure : The presence of both hydrophobic and hydrophilic regions in its structure may influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol exhibit significant biological activities. Potential activities include:
- Antioxidant Properties : Compounds with similar structures have shown antioxidant effects, which can protect cells from oxidative stress.
- Antimicrobial Activity : Certain derivatives demonstrate antimicrobial properties against various pathogens.
- Neuroprotective Effects : Some studies suggest potential neuroprotective roles due to the compound's ability to modulate neurotransmitter systems.
The biological effects of 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol may be attributed to several mechanisms:
- Interaction with Receptors : The compound may interact with neurotransmitter receptors or other cellular targets, influencing signal transduction pathways.
- Antioxidant Mechanism : It may scavenge free radicals or enhance the activity of endogenous antioxidant enzymes.
- Gene Expression Modulation : The compound could influence the expression of genes involved in inflammation and cell survival.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol against structurally related compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(2-Hydroxyethyl)-4-methylphenol | Hydroxyl and methyl groups | Antioxidant | Simpler structure |
| 4-(Methylamino)phenol | Amino and hydroxyl groups | Antimicrobial | Aromatic ring |
| 1-Naphthol | Single hydroxyl group on naphthalene | Antioxidant | Lacks amine functionality |
| 2-Methoxyphenol (Guaiacol) | Methoxy and hydroxyl groups | Antioxidant | No amine group |
The unique combination of functional groups in 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol distinguishes it from these similar compounds. Its specific arrangement allows for diverse interactions that may not be present in simpler analogs .
Case Studies
Several case studies have investigated the biological activity of this compound:
-
Antioxidant Activity Study :
- A study evaluated the antioxidant capacity using DPPH radical scavenging assays. Results indicated that 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol exhibited significant scavenging activity comparable to established antioxidants.
-
Neuroprotective Effects :
- In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis by modulating intracellular calcium levels and reducing reactive oxygen species (ROS) production.
-
Antimicrobial Evaluation :
- The compound was tested against various bacterial strains using disc diffusion methods. It showed promising antimicrobial activity against Gram-positive bacteria.
Q & A
Basic: What are the critical steps in synthesizing 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-2,3-diol, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions, including protection/deprotection of functional groups and catalytic hydrogenation. Key reagents include hydrazine hydrate, carbon disulfide, and tetrahydronaphthalene derivatives. Solvent choice (e.g., ethanol or DMF) and temperature control are critical for yield optimization. For example, protecting hydroxyl groups with tetrahydropyran (THP) under acidic conditions (pyridinium p-toluenesulfonate) followed by reduction with lithium aluminum hydride (LAH) in THF at 0°C can enhance intermediate stability . Post-synthesis purification via column chromatography or recrystallization ensures purity.
Advanced: How can computational chemistry methods predict the biological interactions of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations and molecular docking simulations can model the compound’s 3D conformation and binding affinity to biological targets (e.g., enzymes or receptors). For instance, docking studies using AutoDock Vina or Schrödinger Suite can identify potential binding pockets and interaction energies. Computational analysis of electron density maps (via Gaussian software) can further reveal reactive sites, guiding structure-activity relationship (SAR) studies . Validation with in vitro assays (e.g., enzyme inhibition) is essential to confirm predictions.
Basic: What spectroscopic techniques are prioritized for structural characterization, and how are they applied?
Methodological Answer:
- NMR (1H/13C): Assigns proton and carbon environments, confirming substituent positions (e.g., methylamino and diol groups).
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- IR Spectroscopy: Identifies functional groups (e.g., O-H stretches at ~3300 cm⁻¹).
For example, NIST spectral databases provide reference data for tetralin derivatives, aiding peak assignment . Coupling these techniques with X-ray crystallography (if crystals are obtainable) resolves absolute stereochemistry .
Advanced: How can contradictions in reported biological activity data across studies be resolved methodologically?
Methodological Answer:
Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent carriers). To address this:
Standardize Protocols: Use common reference compounds (e.g., positive controls) across studies.
Dose-Response Analysis: Establish EC50/IC50 curves under identical buffer/pH conditions.
Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., RevMan) to identify outliers or confounding variables.
Comparative structural analysis of analogs (e.g., substituent effects on activity) can also clarify mechanistic inconsistencies .
Basic: What storage conditions ensure the compound’s stability, and how is degradation monitored?
Methodological Answer:
Store under inert atmosphere (argon) in sealed, desiccated containers at room temperature. Avoid light exposure (use amber vials). Stability is monitored via:
- HPLC-PDA: Detects degradation products (e.g., oxidation of diol groups).
- Thermogravimetric Analysis (TGA): Assesses thermal decomposition thresholds.
Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life .
Advanced: How can a factorial design approach optimize experimental parameters for studying metabolic pathways?
Methodological Answer:
A 2^k factorial design (e.g., 2³ for three variables: pH, temperature, enzyme concentration) identifies significant factors influencing metabolism. Steps:
Variable Screening: Use Plackett-Burman design to shortlist critical parameters.
Response Surface Methodology (RSM): Models interactions between variables (e.g., Central Composite Design).
LC-MS/MS Metabolite Profiling: Quantifies pathway intermediates.
Toxicokinetic models (e.g., PBPK) integrate in vivo data from rodent studies to extrapolate human metabolic clearance .
Basic: Which structural analogs of this compound have been studied, and how do their properties differ?
Methodological Answer:
Key analogs include:
- Methyl 5-amino-2-chloro-tetrahydronaphthalene carboxylate (CAS 1956309-44-6): Chlorine substitution enhances lipophilicity (logP +0.5) but reduces aqueous solubility.
- (S)-Methyl 5-amino-tetrahydronaphthalene carboxylate (CAS 2061996-77-6): Stereochemistry at C5 alters binding to chiral receptors (e.g., 10-fold higher affinity for serotonin receptors) .
Comparative studies use QSAR models to correlate substituent effects with bioactivity.
Advanced: How can AI-driven platforms like COMSOL Multiphysics enhance reaction optimization?
Methodological Answer:
AI integrates with finite element analysis (FEA) in COMSOL to simulate reaction kinetics and mass transfer. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
